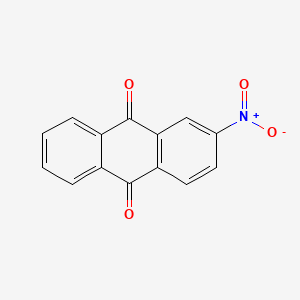

2-Nitroanthraquinone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

605-27-6 |

|---|---|

Molekularformel |

C14H7NO4 |

Molekulargewicht |

253.21 g/mol |

IUPAC-Name |

2-nitroanthracene-9,10-dione |

InChI |

InChI=1S/C14H7NO4/c16-13-9-3-1-2-4-10(9)14(17)12-7-8(15(18)19)5-6-11(12)13/h1-7H |

InChI-Schlüssel |

QCVMOSGPTRRUQZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of 2-Nitroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-nitroanthraquinone, a significant intermediate in the production of dyes and other specialty chemicals. The document details the underlying reaction mechanism, presents quantitative data from various synthetic approaches, outlines detailed experimental protocols, and visualizes the core processes for enhanced clarity.

Core Synthesis Mechanism: Electrophilic Aromatic Substitution

The industrial synthesis of this compound is primarily achieved through the direct nitration of anthraquinone. This reaction is a classic example of electrophilic aromatic substitution. The process, however, is not highly selective for the 2-position. Direct nitration of the anthraquinone molecule predominantly yields 1-nitroanthraquinone, with this compound being a minor product alongside various dinitroanthraquinone isomers.[1][2]

The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺). When using a mixture of concentrated nitric acid and sulfuric acid, the nitronium ion is generated as follows:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion then attacks the electron-rich aromatic rings of the anthraquinone molecule. The carbonyl groups of anthraquinone are deactivating and meta-directing. However, in polycyclic systems, the directing effects are more complex. For the terminal rings of anthraquinone, the positions α (1, 4, 5, 8) to the carbonyl groups are less deactivated than the β (2, 3, 6, 7) positions. Consequently, electrophilic attack occurs preferentially at the α-positions, making 1-nitroanthraquinone the major product. The formation of this compound occurs to a lesser extent due to the less favorable electronic environment at the β-position.

The mechanism is visualized in the diagram below.

Quantitative Data Presentation

The direct nitration of anthraquinone results in a mixture of products. The composition of this mixture is highly dependent on the reaction conditions, such as temperature, reaction time, and the specific nitrating agent used. The following table summarizes quantitative data from various experimental conditions reported in the literature.

| Molar Ratio (HNO₃:Anthraquinone) | Solvent/Medium | Temperature (°C) | Time (h) | 1-Nitroanthraquinone (%) | This compound (%) | Dinitroanthraquinones (%) | Unreacted Anthraquinone (%) | Reference |

| 6 to 100 : 1 | Conc. Nitric Acid | 25 | 72 | 68.0 | 9.4 | 20.1 | 2.5 | [1] |

| 6 to 100 : 1 | Conc. Nitric Acid | Adiabatic (35 to 67.5) | - | 65.0 | 8.7 | 5.4 | 20.8 | [1] |

| 6 to 100 : 1 | Conc. Nitric Acid | Adiabatic (35 to 62.5) | - | 53.0 | 7.0 | 1.0 | 39.0 | [1] |

| 1.46 : 1 | 88% Hydrogen Fluoride | 30 | 1 | ~83 (in product) | - | - | - | [2] |

| 1 : 1 | Sulfuric Acid | 25 | 18 | - | - | - | - | [3] |

| Not Specified | Methylene Chloride / H₂SO₄ | Reflux | 7 | 86.0 (in crude) | <0.25 | 1.8 (1,5-isomer) | <0.25 | [4] |

Note: Data represents the composition of the crude product mixture before purification.

Experimental Protocols

This section provides a generalized experimental protocol for the nitration of anthraquinone and the subsequent isolation of this compound.

Protocol 1: Nitration of Anthraquinone in Concentrated Nitric Acid [1]

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, place 900 parts of 98% nitric acid.

-

Addition of Reactant: While stirring, add 208 parts of pure anthraquinone all at once at a starting temperature of 35°C.

-

Reaction Execution (Adiabatic): Allow the reaction to proceed adiabatically. The temperature will rise as the reaction progresses.

-

Quenching: When the temperature reaches a predetermined point (e.g., 62.5°C), rapidly pour the reaction mixture onto 1200 parts of ice to precipitate the nitrated products.

-

Isolation: Filter the resulting solid mixture, wash with water until the washings are neutral, and dry. The resulting crude product will be a mixture of unreacted anthraquinone, 1-nitroanthraquinone, this compound, and dinitroanthraquinones.

Protocol 2: Isolation of this compound via Sulfite Treatment [1]

-

Suspension: Prepare an aqueous suspension of the crude nitrated anthraquinone mixture obtained from Protocol 1.

-

Sulfite Addition: Add sodium sulfite to the suspension. The this compound isomer selectively reacts with sodium sulfite to form a water-soluble derivative.

-

Heating: Heat the mixture, for example, to 90-95°C, and agitate for several hours to ensure complete reaction of the this compound.[5]

-

Filtration: Filter the hot mixture. The insoluble portion will contain 1-nitroanthraquinone and unreacted anthraquinone. The filtrate will contain the water-soluble derivative of this compound.

-

Further Processing: The this compound can be recovered from the filtrate through subsequent chemical treatment (e.g., acidification or oxidation), though specific details are proprietary and vary.

The overall experimental workflow is depicted in the following diagram.

References

- 1. US3968130A - Process for the nitration of anthraquinones - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US2874168A - Process for the preparation of 1-nitroanthraquinone - Google Patents [patents.google.com]

- 4. US3939185A - Process for the preparation of 1-nitro-anthraquinone which is practically free of 1,5-dinitro-anthraquinone - Google Patents [patents.google.com]

- 5. US2293782A - Preparation of 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Nitroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-Nitroanthraquinone, a key intermediate in the synthesis of various dyes and pharmaceuticals. This document collates essential data, outlines detailed experimental protocols for property determination, and presents a logical workflow for its synthesis and purification, aiming to be a vital resource for professionals in research and development.

Core Physicochemical Properties

This compound is a pale yellow crystalline solid. Its fundamental physicochemical characteristics are summarized in the table below, providing a quantitative foundation for its application in scientific research and industrial processes.

| Property | Value |

| Molecular Formula | C₁₄H₇NO₄[1] |

| Molecular Weight | 253.21 g/mol [1] |

| Melting Point | 184.5 °C |

| Boiling Point | 396.41 °C (estimated) |

| Density | 1.3146 g/cm³ (estimated) |

| Water Solubility | Insoluble |

| Organic Solvent Solubility | Slightly soluble in ethanol, ether, benzene, chloroform, acetic acid, and ethyl acetate. Soluble in nitrobenzene and dimethylformamide.[2][3] |

Spectroscopic Profile

Detailed spectral analysis is crucial for the structural elucidation and purity assessment of this compound. While a complete, publicly available high-resolution spectrum is not provided, the expected spectral characteristics can be inferred from the well-understood behavior of its constituent functional groups.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show complex signals in the aromatic region, typically between 7.0 and 9.0 ppm.[4] The protons on the nitro-substituted ring will be deshielded and appear further downfield compared to those on the unsubstituted ring. The specific coupling patterns will depend on the relative positions of the protons.

Expected ¹³C NMR Spectral Data: The carbon-13 NMR spectrum will exhibit signals for all 14 carbon atoms in distinct chemical environments. The carbonyl carbons of the anthraquinone structure are expected to resonate at the downfield end of the spectrum, typically in the range of 180-195 ppm.[5] Carbons in the aromatic rings will appear between 120 and 150 ppm, with the carbon atom directly attached to the nitro group showing a characteristic chemical shift.[6][7]

Expected Infrared (IR) Spectral Data: The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

-

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of the quinone carbonyl groups will be present in the region of 1670-1690 cm⁻¹.

-

Nitro (NO₂) Group Stretches: Two distinct, strong bands are anticipated: an asymmetric stretch between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1335 and 1370 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands of variable intensity will appear in the 1450-1600 cm⁻¹ region.[8][9]

Expected UV-Visible (UV-Vis) Spectral Data: The UV-Vis spectrum of anthraquinone derivatives typically displays multiple absorption bands. For this compound, π → π* transitions are expected in the UV region (around 250-330 nm), and a weaker n → π* transition may be observed at longer wavelengths, closer to the visible region.[10] The presence of the nitro group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthraquinone.[11]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental procedures. The following sections detail the methodologies for key analyses of this compound.

Synthesis and Purification of this compound

The primary industrial method for synthesizing this compound is through the nitration of anthraquinone. This process typically yields a mixture of isomers, primarily 1-nitroanthraquinone and this compound, which then require separation.

Protocol for Nitration of Anthraquinone:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add anthraquinone to an organic solvent such as dichloroethane.

-

Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.

-

Reaction: Cool the anthraquinone suspension and slowly add the nitrating mixture dropwise while maintaining a low temperature (e.g., 0-5 °C) to control the reaction rate and selectivity.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filtration and Washing: Filter the precipitate and wash it thoroughly with water until the washings are neutral to remove residual acids.

-

Drying: Dry the crude product, which contains a mixture of nitroanthraquinone isomers and unreacted anthraquinone.

Protocol for Isomer Separation:

The separation of this compound from the more abundant 1-nitro isomer can be achieved by leveraging differences in their reactivity with sodium sulfite.

-

Sulfite Treatment: Suspend the crude nitration product in an aqueous solution of sodium sulfite.

-

Heating: Heat the mixture, which selectively converts the this compound into a water-soluble sulfonic acid derivative.[12] The 1-nitroanthraquinone remains largely unreacted.

-

Filtration: Filter the hot solution to separate the insoluble 1-nitroanthraquinone.

-

Isolation of this compound Derivative: The filtrate contains the water-soluble derivative of this compound.

-

Hydrolysis/Reversion: Acidify the filtrate to hydrolyze the sulfonic acid derivative back to this compound, which will precipitate out of the solution.

-

Final Purification: Filter the precipitate, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid.

Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of purity. The capillary method is a standard and widely accepted technique.

-

Sample Preparation: Finely powder a dry sample of this compound. Pack the powdered sample into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus Setup: Place the capillary tube into a melting point apparatus, ensuring the sample is level with the center of the heating block or immersion fluid.

-

Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point of 184.5 °C.

-

Measurement: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A pure substance will have a sharp melting range of 1-2 °C.

Determination of Solubility

A general gravimetric method can be employed to determine the solubility of this compound in various organic solvents.

-

Equilibrium Saturation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Agitation and Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Allow the undissolved solid to settle. A clear aliquot of the supernatant (the saturated solution) is then carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any solid particles.

-

Solvent Evaporation: Weigh a clean, dry evaporating dish. Transfer the filtered aliquot to the dish and carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Mass Determination: Once the solvent is completely removed, weigh the evaporating dish containing the solid residue.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved this compound by the volume of the solvent used.

Visualized Workflow: Synthesis and Purification of this compound

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis and Purification.

References

- 1. This compound | C14H7NO4 | CID 3928593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. US3906013A - Process for the manufacture of nitro-hydroxy-anthraquinones - Google Patents [patents.google.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. compoundchem.com [compoundchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Infrared spectra of anthraquinone derivatives. II. The relationship between the absorption bands in the region of 1480-1620 cm-1 and hydroxyl, methoxyl, acetoxyl, and methyl substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 12. US3968130A - Process for the nitration of anthraquinones - Google Patents [patents.google.com]

2-Nitroanthraquinone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitroanthraquinone, a derivative of anthraquinone, has historically been a byproduct in the synthesis of the industrially significant 1-nitroanthraquinone. While often overlooked, its unique chemical properties and potential biological activities are garnering increasing interest within the scientific community. This document provides an in-depth technical overview of this compound, covering its history, synthesis, physicochemical properties, and exploring its potential roles in biological signaling pathways relevant to drug discovery and development.

History and Discovery

The history of this compound is intrinsically linked to the broader development of anthraquinone chemistry, which began in the mid-19th century with the synthesis of the dye alizarin. The nitration of anthraquinone, a key process for producing intermediates for dyes and pigments, invariably yields a mixture of isomers, with 1-nitroanthraquinone being the predominant product.[1][2] this compound was identified as a minor component in these reaction mixtures.[1]

Historically, the focus of industrial processes was to maximize the yield of the 1-isomer, leading to the development of numerous patented methods for the separation and purification of 1-nitroanthraquinone, often involving the removal of the undesired this compound.[1][3] This historical context positioned this compound as a chemical curiosity rather than a primary target for investigation. However, with advancements in analytical and screening techniques, interest in the biological potential of such "byproduct" molecules has grown, prompting a re-evaluation of this compound's properties and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 605-27-6 | [4] |

| Molecular Formula | C₁₄H₇NO₄ | [5] |

| Molecular Weight | 253.21 g/mol | [5] |

| Melting Point | 184.5 °C | [6] |

| Boiling Point | 396.41 °C (estimated) | [6] |

| Appearance | Pale yellow solid | [7] |

| Solubility | Insoluble in water.[8] Soluble in some organic solvents. |

Synthesis and Experimental Protocols

The primary route to this compound is through the direct nitration of anthraquinone. This process typically yields a mixture of nitroanthraquinones, with the 1-isomer being the major product. The separation of this compound from this mixture is a critical step in obtaining the pure compound.

General Synthesis Workflow

The general workflow for the synthesis and isolation of this compound involves the nitration of anthraquinone followed by a purification process to separate the 2-isomer from the more abundant 1-isomer and other byproducts.

References

- 1. US3968130A - Process for the nitration of anthraquinones - Google Patents [patents.google.com]

- 2. US2874168A - Process for the preparation of 1-nitroanthraquinone - Google Patents [patents.google.com]

- 3. DE2259074B2 - Process for the preparation of practically 1,5-dinitro-anthraquinone-free 1-nitro-anthraquinone - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | C14H7NO4 | CID 3928593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Nitro-9,10-anthraquinone | 605-27-6 [chemicalbook.com]

- 7. 2-METHYL-1-NITROANTHRAQUINONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]

Health and Safety Data for 2-Nitroanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information regarding 2-nitroanthraquinone (CAS No. 605-27-6). It is intended for informational purposes for a scientific audience. A comprehensive risk assessment should be conducted before any handling or use of this compound.

Introduction

This compound is a substituted anthraquinone. Anthraquinones are a class of aromatic organic compounds that form the structural backbone for many dyes and have been investigated for various industrial and pharmaceutical applications. The introduction of a nitro group can significantly influence the toxicological profile of the parent compound. This guide summarizes the currently available, though limited, health and safety data for this compound and related compounds to inform researchers and professionals in the field.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 605-27-6 | [1][2][3] |

| Molecular Formula | C₁₄H₇NO₄ | [1][2][3] |

| Molecular Weight | 253.21 g/mol | [1][2][3] |

| Appearance | Data not available | [1] |

| Melting Point | 184.5 °C | [2] |

| Boiling Point | 396.41 °C (estimated) | [2] |

| Density | 1.3146 g/cm³ (estimated) | [2] |

Toxicological Data

Acute Toxicity

No specific acute toxicity data (oral, dermal, inhalation) for this compound was identified. For the related compound 1-Nitroanthraquinone , an oral LD50 in mice has been reported as 1540 mg/kg, and an intraperitoneal LD50 in rats as 1050 mg/kg.[4]

Carcinogenicity

There is no specific carcinogenicity data for this compound. However, studies on the related compound 2-Methyl-1-nitroanthraquinone have shown evidence of carcinogenicity in animal models.[5]

A bioassay of 2-methyl-1-nitroanthraquinone in Fischer 344 rats showed that oral administration was associated with an increased incidence of hepatocellular carcinomas in males.[5] Additionally, subcutaneous fibromas were observed in both male and female rats.[5] An increased incidence of bladder tumors was also noted in female rats.[5]

The National Toxicology Program (NTP) has conducted studies on anthraquinone, the parent compound, which indicated some evidence of carcinogenic activity in rats and mice.[6]

Genotoxicity

Specific genotoxicity data for this compound, such as results from Ames tests or micronucleus assays, were not found. It is important to note that the carcinogenicity of some anthraquinone derivatives has been linked to mutagenic contaminants, such as 9-nitroanthracene, found in the tested samples.[7] Therefore, the purity of the this compound sample is a critical factor in assessing its genotoxic potential.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available. However, a general workflow for a carcinogenicity bioassay, based on the study of the related compound 2-Methyl-1-nitroanthraquinone, is outlined below.[5]

General Carcinogenicity Bioassay Workflow

The following diagram illustrates a typical workflow for a chronic oral carcinogenicity study in rodents.

Caption: A generalized workflow for a chronic oral carcinogenicity bioassay in rodents.

Hazard Identification and Safety Precautions

Given the limited specific data for this compound, a precautionary approach to handling is essential. The following is based on information for related nitroaromatic and anthraquinone compounds.

Hazard Statements

Based on data for similar compounds, this compound should be considered as potentially:

-

Harmful if swallowed.[4]

-

Causing serious eye irritation.[4]

-

May cause skin irritation.[4]

-

May cause respiratory tract irritation.[4]

-

Suspected of causing cancer.

Precautionary Measures

The following diagram illustrates a logical relationship for handling potentially hazardous chemical compounds in a research setting.

Caption: A hierarchical approach to managing the risks associated with handling potentially hazardous chemicals.

When handling this compound, the following precautions are recommended:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[4]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[4]

-

Spills: In case of a spill, avoid generating dust. Moisten the spilled material with an inert liquid and collect it in a suitable container for disposal.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The available health and safety data for this compound (CAS 605-27-6) is very limited. While information on related compounds, such as 2-Methyl-1-nitroanthraquinone and the parent compound anthraquinone, suggests potential for carcinogenicity and other health hazards, specific quantitative toxicological data and detailed experimental protocols for this compound are lacking. Therefore, it is imperative that researchers, scientists, and drug development professionals treat this compound with a high degree of caution, implementing robust safety protocols and assuming it to be hazardous until more definitive data becomes available. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Nitro-9,10-anthraquinone | 605-27-6 [chemicalbook.com]

- 3. This compound | C14H7NO4 | CID 3928593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Bioassay of 2-methyl-1-nitroanthraquinone for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Nitroanthraquinone (CAS No. 605-27-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental considerations, and potential biological relevance of 2-Nitroanthraquinone. The information is curated to support research and development activities, with a focus on clear data presentation and methodological insight.

Physicochemical Properties

This compound is a substituted anthraquinone, a class of aromatic organic compounds. Its fundamental properties are summarized below. These characteristics are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 605-27-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₄H₇NO₄ | [1][2][3][4][6] |

| Molecular Weight | 253.21 g/mol | [1][2][3][6] |

| IUPAC Name | 2-nitroanthracene-9,10-dione | [6] |

| Synonyms | 2-Nitro-9,10-anthraquinone, 2-nitroanthracene-9,10-dione | [1][2][5] |

| Melting Point | 184-186 °C | [1] |

| Appearance | Pale yellow to reddish-yellow crystalline powder | [7] |

| Storage Conditions | 2-8 °C, Refrigerator | [2] |

| LogP (calculated) | 2.89 - 3.2 | [4][6] |

Toxicology and Safety Data

While specific toxicological data for this compound is limited, information can be inferred from safety data sheets for structurally related compounds such as 1-Nitroanthraquinone and other nitroaromatic compounds. Standard laboratory precautions for handling chemical reagents should be strictly followed.

| Hazard Category | Description | Precautionary Measures | Reference(s) |

| Acute Toxicity | Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. | [7] |

| Irritation | May cause skin and respiratory tract irritation. Causes serious eye irritation. | Wear protective gloves, clothing, and eye protection. Avoid breathing dust. | [7] |

| Carcinogenicity | Suspected of causing cancer (based on related compounds). | Obtain, read, and follow all safety instructions before use. | [8] |

| Reactivity | Incompatible with strong oxidizing agents. Fine dust may form an explosive mixture in air. | Keep away from heat and sources of ignition. Store away from incompatible materials. | [7] |

| Decomposition | Hazardous decomposition products include carbon oxides and nitrogen oxides (NOx). | Use in a well-ventilated area. | [7] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing nitroanthraquinones is the direct nitration of anthraquinone. The process typically involves reacting anthraquinone with a nitrating agent, most commonly concentrated nitric acid, often in the presence of sulfuric acid which acts as a catalyst and solvent. The ratio of 1-nitro to 2-nitro isomers and the extent of dinitration are highly dependent on the reaction conditions.

General Methodology:

-

Reaction Setup: Anthraquinone is dissolved or suspended in a suitable solvent system, typically concentrated sulfuric acid.

-

Nitration: A nitrating agent (e.g., concentrated nitric acid) is added to the anthraquinone solution in a controlled manner, often dropwise, while maintaining a specific temperature. Reaction temperatures are critical and can range from below ambient to moderately elevated, influencing the isomer distribution.[9][10]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of products.

-

Work-up: Upon completion, the reaction mixture is typically poured into a large volume of ice-water to precipitate the crude product.[10]

-

Purification: The precipitated solid is collected by filtration, washed extensively with water until neutral, and then dried. Further purification to separate the 1-nitro and 2-nitro isomers, as well as any unreacted anthraquinone and dinitroanthraquinone byproducts, is achieved through techniques like fractional crystallization from various solvents or column chromatography.[9][10] Gas chromatography has been noted as a method for analyzing the composition of the resulting mixture.[9]

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are not extensively documented, the broader class of anthraquinones is known to possess significant bioactivity. Furthermore, the presence of a nitro group suggests potential mechanisms related to enzymatic reduction in biological systems.[11]

General Activity of Anthraquinones: Anthraquinones are recognized as potent regulators of reactive oxygen species (ROS).[12] Their quinone structure allows them to participate in redox cycling. This process involves the enzyme-catalyzed one- or two-electron reduction to a semiquinone radical or a hydroquinone, respectively. The semiquinone radical can then react with molecular oxygen to produce superoxide anions (O₂•⁻), regenerating the parent quinone and establishing a cycle that leads to oxidative stress.[12]

This ROS-generating capability can trigger various cellular signaling pathways, influencing processes such as inflammation, apoptosis, and cell proliferation. Anthraquinone derivatives have been shown to interact with multiple cancer-related signaling pathways, including Wnt, Myc, Notch, and SIRT1/p53.[13][14][15] For example, some anthraquinones modulate the PI3K/Akt and MAPK pathways, which are central to cell survival and death.[16]

Role of the Nitro Group: The nitroaromatic group can undergo enzymatic reduction in biological systems, a process that can lead to the formation of nitro radical anions, nitroso, and hydroxylamine intermediates.[11] These reactive species can interact with cellular macromolecules, contributing to both therapeutic effects and potential toxicity.

Caption: Potential mechanism of action via quinone redox cycling.

References

- 1. anaxlab.com [anaxlab.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. anaxlab.com [anaxlab.com]

- 4. 2-Nitro-9,10-anthraquinone | CAS#:605-27-6 | Chemsrc [chemsrc.com]

- 5. 2-Nitro-9,10-anthraquinone | 605-27-6 [chemicalbook.com]

- 6. This compound | C14H7NO4 | CID 3928593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. 2-methyl-1-nitroanthraquinone - Safety Data Sheet [chemicalbook.com]

- 9. US3968130A - Process for the nitration of anthraquinones - Google Patents [patents.google.com]

- 10. US2874168A - Process for the preparation of 1-nitroanthraquinone - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Solubility Profile of 2-Nitroanthraquinone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-nitroanthraquinone in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on qualitative solubility information and presents a detailed, representative experimental protocol for solubility determination. This guide is intended to be a valuable resource for researchers and professionals working with this compound in fields such as organic synthesis, dye manufacturing, and pharmaceutical development.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a critical physicochemical property that dictates its behavior in various chemical processes, including reaction kinetics, purification, and formulation. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. This equilibrium is influenced by several factors, including the chemical structures of the solute and solvent (polarity, hydrogen bonding capabilities), temperature, and pressure.

For a compound like this compound, a substituted aromatic ketone, its solubility is expected to be higher in non-polar or moderately polar organic solvents compared to polar protic solvents like water. The nitro group introduces some polarity, but the large, non-polar anthraquinone backbone dominates its solubility characteristics.

Qualitative Solubility Data

| Solvent | Qualitative Solubility |

| Ethanol | Almost Insoluble |

| Ether | Almost Insoluble |

| Benzene | Slightly Soluble |

| Chloroform | Slightly Soluble |

| Acetic Acid | Slightly Soluble |

| Ethyl Acetate | Slightly Soluble |

| Nitrobenzene | Soluble |

Data extrapolated from studies on 2-methyl-1-nitroanthraquinone.

It is important to note that the presence and position of the nitro and methyl groups will influence the crystal lattice energy and solvation interactions, meaning the solubility of this compound may differ. However, the general trend of higher solubility in aromatic and chlorinated solvents is likely to be similar.

Experimental Protocol for Solubility Determination: A Representative Method

The following section details a robust experimental methodology for the quantitative determination of this compound solubility in organic solvents. This protocol is based on the synthetic (polythermal) method with laser monitoring, a widely accepted technique for accurate solubility measurement.

Principle

The synthetic method involves preparing a series of solutions with known concentrations of the solute (this compound) in the solvent of interest. Each solution is then heated at a controlled rate until all the solid solute dissolves completely. The temperature at which the last solid particle disappears is recorded as the saturation temperature for that specific concentration.

Apparatus

-

Jacketed glass vessel (e.g., 50 mL) for precise temperature control.

-

Magnetic stirrer and stir bar to ensure solution homogeneity.

-

Precision thermostat bath with a circulating fluid to control the temperature of the jacketed vessel.

-

Calibrated digital thermometer with an accuracy of ±0.05 K.

-

Laser monitoring system to detect the dissolution of solid particles. This typically consists of a laser emitter and a detector positioned on opposite sides of the glass vessel.

-

Analytical balance with a precision of ±0.0001 g.

Procedure

-

Preparation of Samples:

-

Accurately weigh a specific amount of this compound and the desired organic solvent into the jacketed glass vessel.

-

Prepare a series of samples with varying, known mole fractions of this compound.

-

-

Solubility Measurement:

-

Place the jacketed vessel in the thermostat bath and insert the magnetic stir bar and the digital thermometer.

-

Begin stirring to keep the solid particles suspended.

-

Heat the solution at a controlled rate (e.g., 0.2 K/min) to ensure the system remains close to equilibrium.

-

The laser monitoring system will detect a constant signal once all the solid has dissolved, indicating a clear solution.

-

Record the temperature at which the laser signal stabilizes. This is the saturation temperature for that concentration.

-

To ensure accuracy, the cooling and heating cycle should be repeated multiple times for each sample, and the average saturation temperature should be reported.

-

-

Data Analysis:

-

The collected data points (mole fraction vs. saturation temperature) constitute the solubility curve for this compound in the specific solvent.

-

The experimental data can be correlated using thermodynamic models such as the modified Apelblat equation or the λh equation to predict solubility at different temperatures.

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of Factors Affecting Solubility

The solubility of this compound is a complex interplay of several factors. The following diagram illustrates the key relationships.

Caption: Factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be systematically documented in the literature, this guide provides a foundational understanding for researchers. The qualitative data for related compounds suggests a preference for aromatic and chlorinated solvents. The detailed experimental protocol presented herein offers a robust framework for obtaining precise and reliable quantitative solubility data, which is essential for the effective application of this compound in research and industrial processes. Further experimental studies are encouraged to populate the quantitative solubility database for this important chemical intermediate.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2-Nitroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic analysis of 2-Nitroanthraquinone. While a publicly available, fully determined crystal structure for this compound is not readily found in existing literature, this document outlines the standard experimental protocols and data expectations for such an analysis. This guide will serve as a valuable resource for researchers seeking to determine the crystal structure of this compound or similar small organic molecules, providing a foundational understanding of the methodologies and the nature of the crystallographic data to be obtained.

General Information on this compound

This compound is a nitro derivative of anthraquinone. It is a solid at room temperature with the chemical formula C₁₄H₇NO₄ and a molecular weight of approximately 253.21 g/mol .[1] The molecule consists of an anthraquinone core, which is a tricyclic aromatic ketone, with a nitro group (-NO₂) substituted at the 2-position of one of the outer aromatic rings. The precise three-dimensional arrangement of atoms in the solid state, known as the crystal structure, is crucial for understanding its physical and chemical properties, which is of significant interest in materials science and drug development.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of a small organic molecule like this compound is single-crystal X-ray diffraction. The following protocol describes a standard experimental procedure.

2.1. Crystal Growth

High-quality single crystals of this compound are a prerequisite for X-ray diffraction analysis. A common method for growing such crystals is slow evaporation of a saturated solution.

-

Solvent Selection: A suitable solvent or solvent system in which this compound has moderate solubility is chosen. Potential solvents include acetone, chloroform, ethyl acetate, or toluene. A solvent screen should be performed to identify the optimal conditions.

-

Procedure:

-

A saturated solution of this compound is prepared at a slightly elevated temperature to ensure complete dissolution.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at a constant temperature.

-

Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

-

2.2. Data Collection

-

A suitable single crystal with well-defined faces and dimensions typically in the range of 0.1-0.3 mm is selected and mounted on a goniometer head.

-

The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a sensitive detector (e.g., a CCD or CMOS detector).

-

The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms, leading to a more precise structure determination.

-

A series of X-ray diffraction images are collected as the crystal is rotated through a range of angles.

2.3. Structure Solution and Refinement

-

The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using full-matrix least-squares techniques against the experimental diffraction data. This iterative process adjusts atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction intensities.

-

Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

Crystallographic Data for this compound

The following table summarizes the key crystallographic parameters that would be obtained from a successful single-crystal X-ray diffraction analysis of this compound. The values are listed as "To be determined" as a published structure was not found.

| Parameter | Description | Value |

| Chemical Formula | The elemental composition of the molecule. | C₁₄H₇NO₄ |

| Formula Weight | The mass of one mole of the compound. | 253.21 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | To be determined |

| Space Group | The specific symmetry group of the crystal. | To be determined |

| a, b, c [Å] | The lengths of the unit cell axes. | To be determined |

| α, β, γ [°] | The angles between the unit cell axes. | To be determined |

| V [ų] | The volume of the unit cell. | To be determined |

| Z | The number of molecules in the unit cell. | To be determined |

| Density (calculated) [g/cm³] | The calculated density of the crystal. | To be determined |

| Absorption Coefficient [mm⁻¹] | A measure of how much the X-rays are absorbed by the crystal. | To be determined |

| F(000) | The total number of electrons in the unit cell. | To be determined |

| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | To be determined |

| wR2 | A weighted R-factor based on all reflections. | To be determined |

| Goodness-of-fit (S) | An indicator of the quality of the refinement. | To be determined |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule via single-crystal X-ray diffraction.

References

Thermal Stability of 2-Nitroanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2-Nitroanthraquinone. While direct experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on closely related analogues, particularly 1-Nitroanthraquinone, to infer its thermal decomposition characteristics. The guide details the primary analytical techniques for assessing thermal stability, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), providing in-depth experimental protocols. Furthermore, it discusses the expected decomposition pathways for nitroaromatic compounds and outlines crucial safety considerations for handling this compound. This document is intended to be a valuable resource for professionals in research, development, and drug discovery who handle or investigate the properties of this compound and similar compounds.

Introduction

This compound is a nitroaromatic compound and an isomer of the more extensively studied 1-Nitroanthraquinone. As with many nitroaromatic compounds, understanding its thermal stability is paramount for safe handling, storage, and processing, as well as for predicting its behavior in various applications, including as a potential intermediate in drug development and dye synthesis. Thermal decomposition can lead to the release of toxic gases and, in some cases, presents an explosion hazard.

This guide aims to provide a detailed understanding of the factors influencing the thermal stability of this compound by examining data from analogous compounds. It also serves as a practical handbook for the experimental evaluation of its thermal properties.

Expected Thermal Stability and Decomposition Mechanisms

The thermal stability of nitroaromatic compounds is primarily dictated by the C-NO2 bond strength and the overall molecular structure. The decomposition of these compounds can be initiated by the homolytic cleavage of the C-NO2 bond or by intramolecular rearrangements.[1] For many nitroaromatic compounds, the primary decomposition pathways involve the breaking of the C-NO2 bond and the isomerization of the NO2 group to a nitrite, followed by the cleavage of the O-NO bond.[1]

Based on studies of related nitroanthraquinones, it is anticipated that this compound will decompose after melting. The decomposition process is likely to be exothermic, releasing a significant amount of energy. The presence of the nitro group on the anthraquinone skeleton suggests that upon heating to decomposition, it will emit toxic fumes of nitrogen oxides.

Quantitative Thermal Stability Data for Analogous Nitroanthraquinones

| Compound | Method | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Heat Release (J/g) | Key Observations |

| 1-Nitroanthraquinone | DSC | Not specified | Not specified | > 800 | Decomposes after melting. The decomposition kinetics are described as autocatalytic.[2] |

| 1,5-Dinitroanthraquinone | DSC | Not specified | Not specified | > 800 | Decomposition is coupled with melting at a heating rate of 8 K/min.[1] |

| 1,8-Dinitroanthraquinone | DSC | Not specified | Not specified | > 800 | Decomposes after melting.[1] |

Key Thermal Analysis Techniques and Experimental Protocols

The primary methods for evaluating the thermal stability of chemical compounds are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques provide information on phase transitions, decomposition temperatures, and mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] It is used to determine the temperature and heat flow associated with thermal transitions in a material.[4]

-

Sample Preparation:

-

Accurately weigh 1-5 mg of this compound powder into a standard aluminum DSC pan.

-

Ensure the sample is evenly distributed at the bottom of the pan to allow for uniform heat transfer.

-

Hermetically seal the pan to contain any potential off-gassing during the initial heating phase. For decomposition studies, a pinhole lid may be used to allow for the escape of gaseous products.

-

-

Instrument Setup:

-

Place the sealed sample pan in the DSC sample holder and an empty, sealed aluminum pan as a reference in the reference holder.

-

Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to provide a controlled atmosphere and prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, to a final temperature that is expected to be beyond its decomposition point (e.g., 400 °C). The heating rate can be varied to study the kinetics of decomposition.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Determine the melting point (Tm) from the onset of the melting endotherm.

-

Identify the onset temperature of decomposition (Td) from the start of the exothermic decomposition peak.

-

Integrate the area of the decomposition peak to calculate the heat of decomposition (ΔHd).

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is particularly useful for determining the decomposition temperature and the kinetics of weight loss.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

-

Instrument Setup:

-

Place the sample pan onto the TGA's microbalance.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a temperature beyond its complete decomposition (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Generate a plot of mass percentage versus temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.

-

Visualizing the Thermal Stability Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the thermal stability of a nitroaromatic compound like this compound.

Caption: Workflow for Thermal Stability Assessment of Nitroaromatic Compounds.

Safety Considerations

As a nitroaromatic compound, this compound should be handled with caution. While specific toxicity data is limited, related compounds are known to be harmful if swallowed and can cause serious eye irritation.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

-

Storage: Store in a cool, dry, and dark place away from heat and sources of ignition. Keep the container tightly closed.

-

Decomposition Hazards: Thermal decomposition can produce toxic nitrogen oxides. In the event of a fire, use appropriate extinguishing media and wear self-contained breathing apparatus.

Conclusion

While direct experimental data on the thermal stability of this compound is scarce, a comprehensive understanding of its likely behavior can be formulated by examining analogous compounds. It is expected to be a solid that decomposes exothermically after melting, with the release of significant energy. The detailed experimental protocols for DSC and TGA provided in this guide offer a robust framework for researchers to determine its specific thermal properties. A thorough thermal stability assessment, following the outlined workflow, is crucial for ensuring the safe handling and use of this compound in any application.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. fishersci.com [fishersci.com]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

2-Nitroanthraquinone synthesis from phthalic anhydride and nitrobenzene

Technical Guide: Synthesis of 2-Nitroanthraquinone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the synthesis of this compound. The direct Friedel-Crafts acylation of nitrobenzene with phthalic anhydride is generally considered unfeasible due to the strong deactivating effect of the nitro group on the benzene ring, which inhibits the required electrophilic substitution. Therefore, this guide details the established and more practical two-stage industrial synthesis route. The first stage involves the synthesis of anthraquinone via the Friedel-Crafts acylation of benzene with phthalic anhydride, followed by acid-catalyzed cyclization. The second stage is the nitration of the resulting anthraquinone to yield a mixture of isomers, from which this compound can be isolated. This paper presents detailed experimental protocols, quantitative data, and a workflow visualization to support researchers in this field.

Stage 1: Synthesis of Anthraquinone from Phthalic Anhydride and Benzene

The foundational step in producing nitroanthraquinones is the synthesis of the anthraquinone core. This is typically achieved through a Friedel-Crafts acylation of benzene with phthalic anhydride, which proceeds in two steps: the initial acylation to form 2-benzoylbenzoic acid (BBA), followed by a cyclization/dehydration reaction to yield anthraquinone.

Reaction Pathway: Friedel-Crafts Acylation and Cyclization

The reaction begins with the formation of an acylium ion from phthalic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). This electrophile then attacks the benzene ring. Because the resulting ketone product forms a stable complex with the Lewis acid, a stoichiometric amount of the catalyst is required.[1] The intermediate, 2-benzoylbenzoic acid, is then cyclized using a strong dehydrating agent like concentrated sulfuric acid at elevated temperatures.

Experimental Protocol: Synthesis of Anthraquinone

Step 1: Formation of 2-Benzoylbenzoic Acid (Acylation)

-

In a suitable reaction vessel, dissolve phthalic anhydride in benzene.

-

Gradually add aluminum chloride (AlCl₃) to the mixture while stirring. A stoichiometric amount or a slight excess relative to the phthalic anhydride is typically used.[1]

-

Heat the reaction mixture to initiate the acylation. The reaction is often performed at the reflux temperature of benzene.

-

After the reaction is complete, the mixture is cooled, and the AlCl₃ complex is decomposed by careful addition of an aqueous solution (e.g., ice water with hydrochloric acid).

-

The resulting 2-benzoylbenzoic acid product can be isolated through filtration or extraction.

Step 2: Ring Closure to Anthraquinone (Cyclization)

-

Add the isolated 2-benzoylbenzoic acid to an excess of concentrated sulfuric acid or fuming sulfuric acid (oleum).

-

Heat the mixture to induce dehydration and intramolecular cyclization.

-

After the reaction is complete, the mixture is carefully poured into water to precipitate the crude anthraquinone.

-

The solid product is collected by filtration, washed thoroughly with water to remove residual acid, and dried.

Quantitative Data for Anthraquinone Synthesis

The efficiency of anthraquinone synthesis can be influenced by the choice of catalyst and reaction conditions. While the traditional AlCl₃ method is common, alternative catalysts have been explored to create a more environmentally friendly process.

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phthalic Anhydride, Benzene | AlCl₃ | Benzene | Reflux | ~97% (of BBA) | [2] |

| Phthalic Anhydride, Benzene | HF, BF₃ | Methylene Chloride | -40 | High (unspecified) | [3] |

| Phthalic Anhydride, Benzene | Alum (KAl(SO₄)₂·12H₂O) | Water | Ambient | 70-96% | [4] |

| Phthalic Anhydride, Benzene | Hβ Zeolite (modified) | Benzene | 250 | 94.25% (selectivity) | [5][6] |

Stage 2: Nitration of Anthraquinone

Once anthraquinone is synthesized, the nitro group is introduced through electrophilic aromatic substitution. Direct nitration of anthraquinone typically yields a mixture of products, primarily 1-nitroanthraquinone, with smaller amounts of this compound and various dinitroanthraquinones.[7]

Reaction Pathway: Electrophilic Nitration

The nitration is carried out using a nitrating agent, usually concentrated nitric acid. The reaction is carefully controlled to manage the exothermic process and influence the isomer distribution. The use of sulfuric acid as a catalyst is common in many nitration reactions but can lead to a higher proportion of dinitro products in this case.[8]

Experimental Protocol: Nitration of Anthraquinone

-

In a reaction flask, cool concentrated (e.g., 98%) nitric acid to approximately 0-10°C.[9]

-

Slowly add powdered anthraquinone to the cooled nitric acid while stirring vigorously, ensuring the temperature remains low.[9]

-

Maintain the reaction at a controlled temperature (e.g., 10°C or 25°C) for a specified duration to allow for mononitration.[7][8][9] Reaction times can be lengthy, extending up to several hours.[7]

-

Upon completion, pour the reaction mixture onto ice or into cold water to precipitate the crude nitrated product mixture.

-

Filter the solid precipitate and wash with cold water until the filtrate is neutral.

-

The resulting product is a mixture of 1-nitroanthraquinone, this compound, dinitroanthraquinones, and unreacted anthraquinone.

Quantitative Data for Anthraquinone Nitration

The distribution of isomers is highly dependent on the reaction conditions, including temperature, time, and the concentration of the nitric acid.

| Starting Material | Nitrating Agent | Temperature (°C) | Time (hours) | Product Distribution | Reference |

| Anthraquinone | 96.4% HNO₃ | 25 | 49 | 73% 1-nitro, 8% 2-nitro, 11.1% dinitro, 7.9% unreacted AQ | [7] |

| Anthraquinone | 90-115% HNO₃ | ~25 | 12-100 | High yield of pure 1-nitroanthraquinone is claimed | [8] |

| Anthraquinone | 98% HNO₃ | 10 | Not specified | Product is primarily 1-nitroanthraquinone | [9] |

Purification of this compound

A known method for isolating this compound from the product mixture involves treating the mixture with sodium sulfite. This process selectively converts the this compound into water-soluble derivatives, allowing it to be separated from the other less reactive isomers.[7]

Visualization of the Synthesis Workflow

The following diagram illustrates the complete two-stage workflow for the synthesis of this compound from phthalic anhydride and benzene.

Caption: Overall workflow for the two-stage synthesis of this compound.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. ia600607.us.archive.org [ia600607.us.archive.org]

- 3. US4379092A - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of anthraquinone from phthalic anhydride with benzene over zeolite catalyst | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 7. US3968130A - Process for the nitration of anthraquinones - Google Patents [patents.google.com]

- 8. US2874168A - Process for the preparation of 1-nitroanthraquinone - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Nitroanthraquinone in CDCl₃

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed guide to the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-nitroanthraquinone in deuterated chloroform (CDCl₃). As of the last update, publicly available experimental NMR data for this specific compound in this solvent is limited. The data presented herein is a well-reasoned prediction based on the known NMR spectra of the parent compound, anthraquinone, and established substituent chemical shift (SCS) effects of the nitro group on aromatic systems.

Introduction

This compound is a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and the development of new derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound in the common NMR solvent, CDCl₃. It is intended to serve as a valuable resource for researchers and professionals working with this and related compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the seven aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the two carbonyl groups and the strongly deactivating nitro group. The nitro group's primary effect will be a significant downfield shift of the protons on the same ring, particularly those in the ortho and para positions relative to it.

The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are summarized in Table 1. These predictions are based on the reported spectrum of anthraquinone in CDCl₃, with additive corrections for the nitro group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~8.50 | d | ~2.5 (⁴J) |

| H-3 | ~8.45 | dd | ~8.5 (³J), ~2.5 (⁴J) |

| H-4 | ~8.00 | d | ~8.5 (³J) |

| H-5, H-8 | ~8.35 | m | |

| H-6, H-7 | ~7.85 | m |

Note: The assignments for H-5/H-8 and H-6/H-7 are tentative and may be interchangeable. The multiplicity 'd' denotes a doublet, 'dd' a doublet of doublets, and 'm' a multiplet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will display signals for all 14 carbon atoms. The chemical shifts of the carbons in the nitro-substituted ring will be significantly affected. The carbon directly attached to the nitro group (C-2) will be shifted downfield, while the ortho and para carbons will also experience notable shifts. The carbonyl carbons are expected to appear at the most downfield region of the spectrum.

The predicted chemical shifts are presented in Table 2. These are based on the known spectrum of anthraquinone with estimated substituent effects of the nitro group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~128.0 |

| C-2 | ~149.0 |

| C-3 | ~124.0 |

| C-4 | ~135.0 |

| C-4a | ~134.5 |

| C-5 | ~127.5 |

| C-6 | ~134.0 |

| C-7 | ~134.0 |

| C-8 | ~127.5 |

| C-8a | ~133.5 |

| C-9 | ~182.0 |

| C-9a | ~133.0 |

| C-10 | ~182.5 |

| C-10a | ~134.8 |

Note: These are predicted values and may vary from experimental results.

Experimental Protocol for NMR Analysis

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of a solid organic compound like this compound.[1][2]

4.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Gently agitate the vial to ensure complete dissolution. Sonication may be used if necessary.

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Tuning and Locking: Insert the sample into the spectrometer. The instrument's field frequency will be locked onto the deuterium signal of the CDCl₃.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, well-resolved peaks. This can be done manually or automatically.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans (e.g., 8-16 for a sample of this concentration).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

-

Set the relaxation delay (e.g., 2-5 seconds).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or the solvent carbon signal (δ = 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Visualizations

The following diagrams illustrate the general workflow for NMR analysis and the logical process of spectral interpretation.

Caption: Experimental workflow for NMR analysis.

Caption: Logical relationships in NMR data interpretation.

Conclusion

This technical guide provides a detailed, albeit predicted, overview of the ¹H and ¹³C NMR spectra of this compound in CDCl₃. The provided data tables, experimental protocol, and diagrams offer a solid foundation for researchers and professionals in the fields of chemistry and drug development to understand, predict, and analyze the NMR spectra of this and similar anthraquinone derivatives. It is important to reiterate that experimental verification of these predicted data is highly recommended for definitive structural confirmation.

References

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 2-Nitroanthraquinone in Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Nitroanthraquinone in an ethanol solvent. Due to the limited availability of a complete, published UV-Vis absorption spectrum for neutral this compound in ethanol, this document focuses on providing the available spectral data for related species and a comprehensive experimental protocol to enable researchers to obtain the full spectrum.

UV-Vis Absorption Data

| Compound/Class | Solvent | λmax (nm) | Molar Absorptivity (ε) | Notes |

| 2-Substituted Anthraquinones | Various | 330 - 360 | Not specified | General range for the longest wavelength absorption maximum. |

| 1-Nitro-2-methyl-9,10-anthraquinone Radical Anion | Benzene/Acetonitrile with TEA | 400, 540 | Not specified | Formed during photoreduction in the presence of triethylamine (TEA)[1]. |

Experimental Protocol for UV-Vis Spectrophotometry

To obtain the UV-Vis absorption spectrum of this compound in ethanol, the following detailed protocol can be followed. This procedure is based on standard methods for UV-Vis analysis of aromatic compounds.[2][3][4]

2.1. Materials and Equipment

-

This compound (high purity)

-

Ethanol (spectroscopic grade)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

2.2. Preparation of Stock Solution

-

Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

-

Quantitatively transfer the weighed compound to a volumetric flask (e.g., 100 mL).

-

Add a small amount of spectroscopic grade ethanol to the flask and swirl to dissolve the compound completely.

-

Once dissolved, fill the flask to the calibration mark with ethanol.

-

Stopper the flask and invert it several times to ensure a homogenous solution. This is the stock solution.

2.3. Preparation of Working Solutions

-

Perform serial dilutions of the stock solution to prepare a series of working solutions of varying concentrations.

-

For example, pipette 1 mL, 2 mL, 5 mL, and 10 mL of the stock solution into separate 100 mL volumetric flasks and dilute to the mark with ethanol.

-

Calculate the precise concentration of each working solution.

2.4. Spectrophotometer Setup and Measurement

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure a stable light source.[4]

-

Set the desired wavelength range for the scan (e.g., 200-600 nm).

-

Fill a quartz cuvette with spectroscopic grade ethanol to serve as the blank.

-

Place the blank cuvette in both the sample and reference holders and run a baseline correction to zero the instrument across the entire wavelength range.

-

Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

-

Place the sample cuvette in the sample holder and acquire the absorption spectrum.

-

Repeat the measurement for each of the prepared working solutions, moving from the most dilute to the most concentrated.

-

Ensure that the absorbance values for the main peaks fall within the linear range of the instrument (typically 0.1 - 1.5 Absorbance Units).

2.5. Data Analysis

-

Identify the wavelengths of maximum absorbance (λmax) from the obtained spectra.

-

Using the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length in cm, and c is the concentration in mol/L), calculate the molar absorptivity (ε) at each λmax. This can be determined from the slope of a plot of absorbance versus concentration.

Mandatory Visualization

The following diagram illustrates the general workflow for obtaining the UV-Vis absorption spectrum of this compound in ethanol.

Caption: Experimental workflow for UV-Vis spectral analysis.

References

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) and Handling of 2-Nitroanthraquinone Powder

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and emergency procedures for 2-Nitroanthraquinone powder. The information is compiled from various safety data sheets to ensure a thorough understanding of the compound's properties and associated hazards. All quantitative data is presented in tabular format for clarity and ease of comparison.

Chemical Identification and Properties

This compound is a solid organic compound.[1] Its key identifiers and physical and chemical properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 2-nitroanthracene-9,10-dione[2] |

| CAS Number | 605-27-6[2][3][4] |

| Molecular Formula | C₁₄H₇NO₄[2] |

| Molecular Weight | 253.21 g/mol [2][4] |

| Synonyms | 2-Nitro-9,10-anthraquinone, 2-nitroanthracene-9,10-dione[2][4] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Solid, Crystal - Powder[1] |

| Appearance | Pale yellow to Deep yellow red[1] |

| Odor | No data available[1] |

| Melting Point | 232°C[1] |

| Boiling Point | No data available[1] |

| Flash Point | No data available[1] |

| Solubility | Insoluble in water[5] |

| Autoignition Temperature | No data available[1] |

| Decomposition Temperature | No data available[1] |

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are related to ingestion and eye contact.

Table 3: Hazard Classification

| Hazard | Category | Statement |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][6] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][6] |

Signal Word: Warning[1]

Potential Health Effects:

-

Ingestion: Harmful if swallowed.[1][6] May cause soreness and redness of the mouth and throat.[7]

-

Eye Contact: Causes serious eye irritation, which may result in redness, pain, and profuse watering.[1][6][7]

-

Skin Contact: May cause skin irritation, including redness at the site of contact.[6][7]

-

Inhalation: May cause irritation of the respiratory tract.[6] Symptoms may include throat irritation, a feeling of tightness in the chest, coughing, or wheezing.[7]

-

Chronic Hazards: When heated to decomposition, this compound emits toxic fumes of nitrogen oxides.[5]

Experimental Protocols

The provided safety data sheets summarize the results of toxicological and physical property testing. However, they do not contain detailed experimental methodologies (e.g., specific OECD, EPA, or ISO guidelines) used to derive this data. Such protocols would typically be found in the full study reports. For instance, carcinogenicity data for a related compound, 2-methyl-1-nitroanthraquinone, was determined through a bioassay where the compound was administered in the feed to Fischer 344 rats for a 78-week treatment period, followed by a 31-week observation period.[8]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and risk.

Safe Handling

-

Engineering Controls: Work in a well-ventilated area.[1] Use a closed system or local exhaust to prevent direct exposure.[1] Safety showers and eye wash stations should be readily available.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses or a face shield.[1][6]

-

Hand Protection: Wear protective gloves.[1]

-